molecular formula C24H24N6O4S B2363076 4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938916-90-6

4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No.: B2363076
CAS No.: 938916-90-6
M. Wt: 492.55
InChI Key: IGFKRCFROAPRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H24N6O4S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) focused on synthesizing derivatives of imidazo[2,1-f]purine-2,4-dione, evaluating their potential as ligands for 5-HT(1A) receptors. The study suggested that these derivatives, including compounds similar to the specified chemical, show promise in research for anxiolytic and antidepressant activity, highlighting their pharmacological potential (Zagórska et al., 2009).

Photodynamic Therapy Applications

Pişkin et al. (2020) explored the potential of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT). These derivatives, including structures related to the specified chemical, show promising properties as Type II photosensitizers for cancer treatment in PDT, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

Receptor Affinity and Enzyme Activity Studies

Another study by Zagórska et al. (2016) synthesized imidazo- and pyrimidino[2,1-f]purines, assessing their affinity for serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases. This research contributes to understanding the structural features responsible for receptor and enzyme activity, relevant to compounds like the one (Zagórska et al., 2016).

Synthesis of Novel Imidazo[2,1-f]purine Derivatives

Hesek and Rybár (1994) described the synthesis of new thiadiazepino-[3,2-f]-purine ring systems, illustrating the versatility in synthesizing imidazo[2,1-f]purine derivatives. This research offers insights into novel synthetic pathways that could be applicable to similar compounds (Hesek & Rybár, 1994).

Properties

IUPAC Name

4-[4,7-dimethyl-1,3-dioxo-2-(3-phenylpropyl)purino[7,8-a]imidazol-6-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4S/c1-16-15-29-20-21(26-23(29)30(16)18-10-12-19(13-11-18)35(25,33)34)27(2)24(32)28(22(20)31)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3,(H2,25,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFKRCFROAPRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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